molecular formula C16H17NO4 B1420842 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid CAS No. 1221724-77-1

7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid

Cat. No.: B1420842
CAS No.: 1221724-77-1
M. Wt: 287.31 g/mol
InChI Key: XZTIGXRGMUHWCL-UHFFFAOYSA-N
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Description

7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid is a complex organic compound with the molecular formula C16H17NO4 and a molecular weight of 287.32 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid typically involves multiple steps, starting with the construction of the isoindole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as carboxylic acid and ketone allows for diverse chemical transformations.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed

The reactions can lead to the formation of various derivatives, such as esters, amides, and other functionalized compounds, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit pharmacological properties that could be beneficial in treating various diseases.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functionalities.

Mechanism of Action

The mechanism by which 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Indole derivatives: : Compounds such as 1H-indole-3-carboxylic acid and 2-phenylindole share structural similarities with 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid.

  • Isoindole derivatives: : Other isoindole derivatives with different substituents can be compared to highlight the uniqueness of this compound.

Uniqueness

The presence of the methyl group at the 7-position and the phenyl group at the 2-position distinguishes this compound from other isoindole derivatives. These structural features contribute to its unique chemical and biological properties.

Properties

IUPAC Name

7-methyl-1,3-dioxo-2-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-9-7-8-11(16(20)21)13-12(9)14(18)17(15(13)19)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTIGXRGMUHWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1C(=O)N(C2=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid
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Reactant of Route 6
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